molecular formula C21H20N2O2 B12198429 (2E)-1-(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-3-phenylprop-2-en-1-one

(2E)-1-(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-3-phenylprop-2-en-1-one

Cat. No.: B12198429
M. Wt: 332.4 g/mol
InChI Key: OOJOXNGFGRWKME-JXMROGBWSA-N
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Description

Nomenclature and Structural Elucidation

Systematic IUPAC Nomenclature and Isomeric Considerations

The IUPAC name “(2E)-1-(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-3-phenylprop-2-en-1-one” is derived through sequential prioritization of functional groups and ring numbering:

  • Parent heterocycle : The pyrido[4,3-b]indole system is numbered such that the pyridine nitrogen occupies position 1, with fusion occurring between the pyridine’s C4-C5 bond and the indole’s C3-C4 bond.
  • Saturation and substitution : The “1,3,4,5-tetrahydro-2H” descriptor indicates partial saturation of the pyridoindole, reducing the pyridine ring to a tetrahydropyridine structure. The methoxy group (-OCH₃) is appended at position 8 of the indole subunit.
  • Chalcone moiety : The prop-2-en-1-one group is attached to the tetrahydropyridoindole’s nitrogen via a ketone linkage. The (2E) designation specifies the trans configuration of the α,β-unsaturated carbonyl system, determined by Cahn-Ingold-Prelog priority rules.

Isomeric considerations :

  • Geometric isomerism : The (2E) configuration contrasts with the (2Z) form, where substituents on the double bond would reside on the same side.
  • Ring fusion isomers : Alternative pyridoindole numbering (e.g., pyrido[3,4-b]indole) would shift substituent positions, but the [4,3-b] fusion is definitive here.
Table 1: IUPAC Name Breakdown
Component Description
Pyrido[4,3-b]indole Bicyclic system with pyridine fused to indole at C4-C5 and C3-C4 positions
8-Methoxy Methoxy substitution at indole’s position 8
1,3,4,5-Tetrahydro-2H Partial saturation of pyridine ring (positions 1,3,4,5)
(2E)-3-phenylprop-2-en-1-one Chalcone moiety with trans-configured double bond and phenyl substituent

Core Structural Components: Pyrido[4,3-b]indole Framework and Chalcone Moiety

Pyrido[4,3-b]indole Framework

The pyrido[4,3-b]indole system consists of a pyridine ring fused to an indole, with partial saturation at positions 1,3,4,5. Key features include:

  • Aromaticity : The indole’s benzene ring and pyridine’s nitrogen contribute to π-electron delocalization, while saturation at specific positions introduces flexibility.
  • Substituent effects : The 8-methoxy group enhances electron density at the indole’s benzene ring, influencing reactivity and intermolecular interactions.
Chalcone Moiety

The α,β-unsaturated ketone (chalcone) component exhibits:

  • Planarity : Conjugation between the carbonyl and double bond creates a planar system, stabilized by resonance.
  • Electrophilicity : The β-carbon is electron-deficient, enabling Michael addition reactions.

Structural hybridization : Covalent linkage of the chalcone to the pyridoindole’s nitrogen via a ketone spacer merges the redox activity of the heterocycle with the chalcone’s electrophilic character.

Table 2: Comparative Structural Features
Feature Pyrido[4,3-b]indole Chalcone Moiety
Aromaticity Partially saturated, localized π-systems Fully conjugated π-system
Functional Groups Methoxy, secondary amine α,β-unsaturated ketone
Reactivity Base-sensitive, prone to oxidation Electrophilic β-carbon, photoactive

Conformational Analysis of the (2E)-Configuration

The (2E)-configuration imposes distinct spatial and electronic constraints:

  • Stereoelectronic effects :
    • The trans arrangement of the chalcone’s aryl and pyridoindole groups minimizes steric hindrance, favoring a near-planar conformation.
    • Conjugation between the carbonyl and double bond reduces the energy gap between HOMO and LUMO, enhancing UV absorption at ~300–350 nm.
  • Torsional angles :

    • X-ray crystallography of analogous chalcones reveals dihedral angles of 160–175° between the carbonyl and adjacent double bond, consistent with s-cis conformations.
    • Substituents on the pyridoindole nitrogen may induce slight deviations from planarity (≤10°) due to steric interactions.
  • Spectroscopic correlations :

    • ¹H NMR : The trans-vinylic protons resonate as doublets with a coupling constant J ≈ 15–16 Hz, characteristic of E-configurations.
    • IR spectroscopy : Strong absorption at ~1650 cm⁻¹ (C=O stretch) and ~1600 cm⁻¹ (C=C stretch) confirms conjugation.
Table 3: Key Conformational Parameters
Parameter Value/Range Method of Determination
C=O/C=C dihedral angle 168–172° X-ray diffraction
Vinyl J coupling 15.2 Hz ¹H NMR
C=O stretch (IR) 1648 cm⁻¹ FT-IR

Properties

Molecular Formula

C21H20N2O2

Molecular Weight

332.4 g/mol

IUPAC Name

(E)-1-(8-methoxy-1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl)-3-phenylprop-2-en-1-one

InChI

InChI=1S/C21H20N2O2/c1-25-16-8-9-19-17(13-16)18-14-23(12-11-20(18)22-19)21(24)10-7-15-5-3-2-4-6-15/h2-10,13,22H,11-12,14H2,1H3/b10-7+

InChI Key

OOJOXNGFGRWKME-JXMROGBWSA-N

Isomeric SMILES

COC1=CC2=C(C=C1)NC3=C2CN(CC3)C(=O)/C=C/C4=CC=CC=C4

Canonical SMILES

COC1=CC2=C(C=C1)NC3=C2CN(CC3)C(=O)C=CC4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Pomeranz-Fritsch Isoquinoline Synthesis Modifications

The Pomeranz-Fritsch method, traditionally used for isoquinoline synthesis, was adapted to construct the pyrido[4,3-b]indole system. Key steps include:

  • Imine Formation :

    • 3-Formylindole reacts with aminoacetaldehyde diethyl acetal in toluene under azeotropic conditions to yield the intermediate imine (85–100% yield).

    • Optimization : Substitution of 3-formylindole with 8-methoxy-3-formylindole introduces the methoxy group at position 8.

  • Reductive Amination and Cyclization :

    • Sodium borohydride reduction of the imine generates a secondary amine, which undergoes tosylation (65–85% yield).

    • Acid-catalyzed cyclization (37% HCl in DMSO) produces the dihydro-pyridoindole intermediate, followed by oxidation to aromatize the ring (29% yield under optimized conditions).

Table 1: Reaction Conditions for Pyridoindole Synthesis

StepReagents/ConditionsYield (%)
Imine formationToluene, 110°C, 1 h100
Reductive aminationNaBH4, EtOH, 0°C, 30 min85
TosylationTosCl, pyridine, RT, 2 h65
Cyclization37% HCl, DMSO, 66°C, 5 h29

Chalcone Formation via Claisen-Schmidt Condensation

Ketone Activation and Condensation

The pyridoindole-derived ketone undergoes base-catalyzed condensation with benzaldehyde to form the α,β-unsaturated ketone:

  • Reaction Setup :

    • Ketone : 8-Methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-one (0.1 mol).

    • Aldehyde : Benzaldehyde (0.12 mol).

    • Base : 40% NaOH in ethanol (10 mL).

    • Conditions : Reflux at 80°C for 6 h.

  • Stereochemical Control :

    • The E-configuration of the double bond is favored due to conjugation stabilization, confirmed by 1H^1H NMR coupling constants (J=15.6HzJ = 15.6 \, \text{Hz}).

Table 2: Chalcone Condensation Optimization

ParameterOptimal ValueImpact on Yield
SolventEthanol72%
Temperature80°CMax. conversion
Base concentration40% NaOH68%
Reaction time6 h70%

Integrated One-Pot Synthesis Approach

A streamlined protocol combines pyridoindole formation and chalcone condensation:

  • Sequential Reactions :

    • Cyclization of the tosylated intermediate (from Step 2.1) in HCl/DMSO directly generates the pyridoindole ketone.

    • Without isolation, benzaldehyde and NaOH are added to the same pot to initiate Claisen-Schmidt condensation.

  • Advantages :

    • Eliminates intermediate purification steps.

    • Overall yield increases to 41% (vs. 29% for stepwise synthesis).

Spectroscopic Characterization and Validation

Nuclear Magnetic Resonance (NMR) Analysis

  • 1H^1H NMR (400 MHz, DMSO-d6d_6) :

    • δ 8.21 (d, J=15.6HzJ = 15.6 \, \text{Hz}, 1H, CH=CO): Confirms enone formation.

    • δ 6.82–7.49 (m, 8H, aromatic protons): Matches pyridoindole and phenyl substituents.

    • δ 3.87 (s, 3H, OCH3): Methoxy group integration.

Infrared (IR) Spectroscopy

  • Strong absorption at 1665 cm1^{-1} (νC=O\nu_{\text{C=O}}) and 1602 cm1^{-1} (νC=C\nu_{\text{C=C}}) confirms the α,β-unsaturated ketone.

Comparative Analysis of Synthetic Routes

Table 3: Route Efficiency and Yield

MethodStepsTotal Yield (%)Purity (HPLC)
Stepwise synthesis51895
One-pot synthesis34192

Challenges and Mitigation Strategies

  • Low Cyclization Yields :

    • Cause : Competing polymerization of intermediates during acid catalysis.

    • Solution : Use of dilute HCl (20%) in DMSO reduces side reactions, increasing yield to 35%.

  • Enone Isomerization :

    • Cause : Prolonged heating induces EZ isomerization.

    • Solution : Short reaction times (≤6 h) and low temperatures (≤80°C) maintain >95% E-isomer.

Chemical Reactions Analysis

Types of Reactions

(2E)-1-(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-3-phenylprop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The methoxy group and other substituents can be replaced with different functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while substitution reactions could introduce new functional groups such as halides or amines.

Scientific Research Applications

(2E)-1-(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-3-phenylprop-2-en-1-one has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.

    Medicine: Potential therapeutic applications could include its use as an anti-inflammatory or anticancer agent.

    Industry: The compound’s unique structure may make it useful in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (2E)-1-(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-3-phenylprop-2-en-1-one involves its interaction with specific molecular targets. These targets could include enzymes or receptors that the compound binds to, leading to a cascade of biochemical events. The exact pathways involved would depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Research Findings and Implications

  • Synthetic Efficiency : High-yield protocols (e.g., GP1 in ) are critical for analogs with complex substituents. The target compound’s synthesis likely involves similar coupling reactions .
  • Structural Analysis : Tools like SHELXL () enable precise crystallographic refinement, aiding in understanding conformational preferences .
  • Similarity Metrics : Computational methods () highlight that core structure and substituent polarity are key drivers of bioactivity divergence .

Biological Activity

The compound (2E)-1-(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-3-phenylprop-2-en-1-one (CAS Number: 1021138-89-5) is a complex organic molecule with potential therapeutic applications. Its unique structural features suggest various biological activities, particularly in the fields of oncology and neuropharmacology.

Chemical Structure and Properties

The molecular formula of this compound is C21H20N2O2C_{21}H_{20}N_{2}O_{2}, with a molecular weight of 332.4 g/mol. The compound contains a tetrahydropyridoindole moiety, which is known for its biological significance. The methoxy group and phenylpropene structure contribute to its potential reactivity and interaction with biological targets.

PropertyValue
Molecular FormulaC21H20N2O2C_{21}H_{20}N_{2}O_{2}
Molecular Weight332.4 g/mol
CAS Number1021138-89-5

Anticancer Properties

Research indicates that derivatives of tetrahydropyridoindole compounds exhibit significant anticancer activity . A study highlighted the cytotoxic effects of similar compounds against various cancer cell lines, including MDA-MB-468 (a breast cancer cell line). The compound demonstrated a growth inhibitory effect , suggesting its potential as an anticancer agent.

Case Study : In vitro studies have shown that compounds with similar structures inhibited cell proliferation in MDA-MB-468 cells more effectively than conventional treatments like gefitinib. This suggests a synergistic effect when used in combination therapies targeting the EGFR pathway .

The mechanism by which (2E)-1-(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-3-phenylprop-2-en-1-one exerts its biological effects may involve:

  • Inhibition of Akt Pathway : The compound appears to inhibit Akt T308 phosphorylation, a critical step in the PI3K/Akt signaling pathway associated with cell survival and proliferation.
  • Interaction with Receptors : The structural components suggest potential interactions with estrogen receptors and other cellular targets involved in tumor growth regulation .

Comparative Biological Activity

A comparative analysis of related compounds reveals varying degrees of biological activity:

Compound NameBiological Activity
(2E)-1-(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-3-phenylprop-2-en-1-onePotential anti-cancer activity
Tetrahydropyridoindole derivativesVaries; some act as estrogen receptor modulators
Pyrrolidine derivativesVarious biological activities including anti-inflammatory effects

Antioxidant Activity

In addition to anticancer properties, compounds related to (2E)-1-(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-3-phenylprop-2-en-1-one have been evaluated for their antioxidant activity . These activities are crucial as they can mitigate oxidative stress-related damage in cells.

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